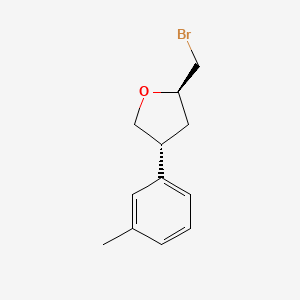
4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a cyclohexanol derivative, characterized by a cyclohexane ring substituted with a hydroxyl group, a methyl group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 3-methylphenylcyclohexane with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts alkylation followed by reduction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form a fully saturated cyclohexane derivative.
Substitution: The methyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., sodium hydroxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-Methyl-1-(3-methylphenyl)cyclohexanone.
Reduction: Formation of 4-Methyl-1-(3-methylphenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: Lacks the 3-methylphenyl group, resulting in different chemical and physical properties.
3-Methylphenylcyclohexanol: Similar structure but without the additional methyl group on the cyclohexane ring.
4-Methyl-1-phenylcyclohexanol: Similar but lacks the methyl group on the phenyl ring.
Uniqueness
4-Methyl-1-(3-methylphenyl)cyclohexan-1-ol is unique due to the presence of both a methyl group and a 3-methylphenyl group on the cyclohexane ring
Properties
Molecular Formula |
C14H20O |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-1-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-11-6-8-14(15,9-7-11)13-5-3-4-12(2)10-13/h3-5,10-11,15H,6-9H2,1-2H3 |
InChI Key |
MSWNTBMNBROECU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13215591.png)
![tert-Butyl 4-[(3-methoxycyclobutyl)methyl]piperazine-1-carboxylate](/img/structure/B13215593.png)
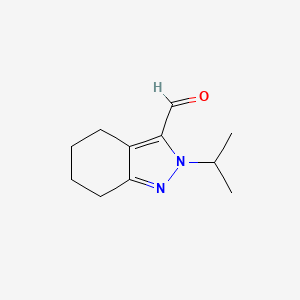

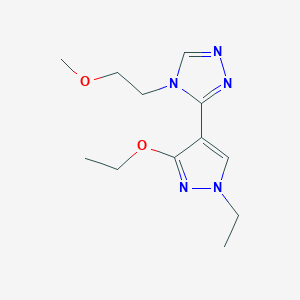

![1-[2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13215608.png)
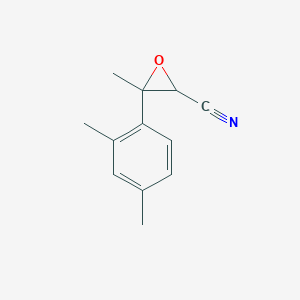
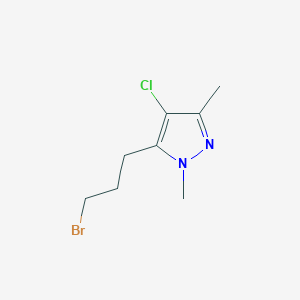
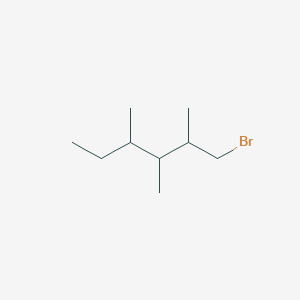

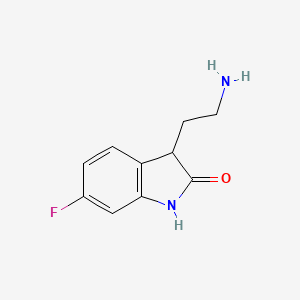
![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine](/img/structure/B13215644.png)
